molecular formula C15H20O5 B8161228 3-(3-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)propanoic acid

3-(3-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)propanoic acid

Cat. No.: B8161228
M. Wt: 280.32 g/mol
InChI Key: YGIDTKGHOTURNI-UHFFFAOYSA-N
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Description

3-(3-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)propanoic acid is an organic compound that features a tert-butoxy group, an oxoethoxy linkage, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl alcohol, phenylpropanoic acid, and ethylene oxide.

    Formation of tert-Butoxy Group: tert-Butyl alcohol is reacted with an appropriate acid catalyst to form the tert-butoxy group.

    Oxoethoxy Linkage Formation: Ethylene oxide is introduced to form the oxoethoxy linkage through a nucleophilic substitution reaction.

    Final Assembly: The intermediate compounds are then coupled with phenylpropanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.

    Substitution: The tert-butoxy and oxoethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(3-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy and oxoethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid
  • (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid
  • (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid

Uniqueness

3-(3-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-15(2,3)20-14(18)10-19-12-6-4-5-11(9-12)7-8-13(16)17/h4-6,9H,7-8,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIDTKGHOTURNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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